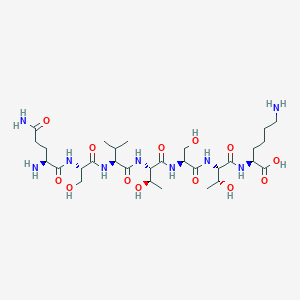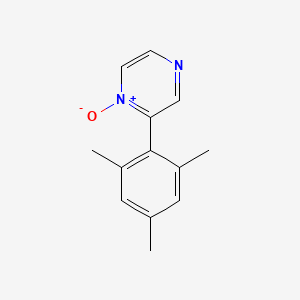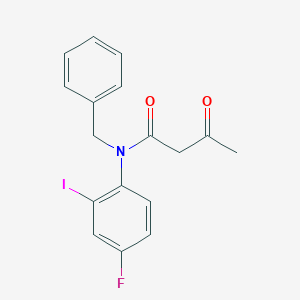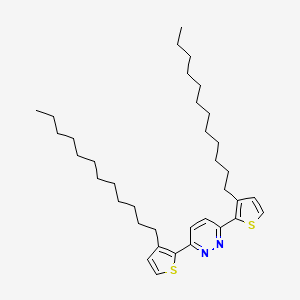
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine: is a peptide composed of seven amino acids: L-glutamine, L-serine, L-valine, L-threonine, L-serine, L-threonine, and L-lysine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The amino groups in lysine can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from hydroxyl groups.
Reduction: Formation of amines from peptide bonds.
Substitution: Formation of acylated or sulfonylated derivatives.
Wissenschaftliche Forschungsanwendungen
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and bioconjugates.
Wirkmechanismus
The mechanism of action of L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. This can result in various biological effects, such as cell proliferation, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-arginine
- L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-histidine
- L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-phenylalanine
Uniqueness
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of lysine, with its positively charged side chain, can influence the peptide’s interaction with negatively charged biomolecules and its overall solubility and stability.
Eigenschaften
CAS-Nummer |
849598-10-3 |
|---|---|
Molekularformel |
C30H55N9O13 |
Molekulargewicht |
749.8 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H55N9O13/c1-13(2)21(37-25(46)18(11-40)35-24(45)16(32)8-9-20(33)44)27(48)39-23(15(4)43)29(50)36-19(12-41)26(47)38-22(14(3)42)28(49)34-17(30(51)52)7-5-6-10-31/h13-19,21-23,40-43H,5-12,31-32H2,1-4H3,(H2,33,44)(H,34,49)(H,35,45)(H,36,50)(H,37,46)(H,38,47)(H,39,48)(H,51,52)/t14-,15-,16+,17+,18+,19+,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
CZWYXHTVXHTXPG-KAPOZRNASA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)

![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)

![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)




![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)
![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
